molecular formula C8H7ClN2O B136657 4-Carbamimidoylbenzoyl chloride CAS No. 138109-35-0

4-Carbamimidoylbenzoyl chloride

Cat. No.: B136657
CAS No.: 138109-35-0
M. Wt: 182.61 g/mol
InChI Key: TYEUEBYQZRRNTA-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzamide hydrochloride (CAS 59855-11-7) is a benzamide derivative featuring an amidine group (-C(=NH)NH₂) at the para position of the benzene ring and an amide functional group (-CONH₂). Its molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 207.64 g/mol . The compound is commonly used in pharmaceutical research, particularly in the synthesis of protease inhibitors and enzyme-targeting agents due to its ability to mimic peptide bonds. Safety data indicate it is classified as harmful (R36/37/38) and requires storage under inert conditions .

Properties

CAS No.

138109-35-0

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-carbamimidoylbenzoyl chloride

InChI

InChI=1S/C8H7ClN2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H3,10,11)

InChI Key

TYEUEBYQZRRNTA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)C(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)Cl

Synonyms

Benzoyl chloride, 4-(aminoiminomethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Amidine vs. Carboxylic Acid :

  • 4-Carbamimidoylbenzamide hydrochloride contains an amide group, whereas 4-carbamimidoylbenzoic acid hydrochloride substitutes this with a carboxylic acid (-COOH). This difference significantly alters solubility: the carboxylic acid derivative is more polar and water-soluble, while the amide variant exhibits better lipid membrane permeability .

Ester vs. Benzyloxy Substituents :

  • Methyl 4-(N-hydroxycarbamimidoyl)benzoate includes an ester group (-COOCH₃), enhancing lipophilicity for membrane penetration . In contrast, 4-(Benzyloxy)benzimidamide hydrochloride has a benzyloxy substituent (-OCH₂C₆H₅), which increases steric bulk and may hinder enzyme binding .

Reactivity of Chloride Derivatives :

  • 4-Bromo-N-hydroxybenzenecarboximidoyl chloride contains a reactive chloride group, making it a potent electrophile for nucleophilic substitution reactions. However, it poses higher handling risks (corrosive) compared to hydrochloride salts of amidines .

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